molecular formula C15H16ClN B1385331 N-(4-Chlorophenethyl)-4-methylaniline CAS No. 1040688-89-8

N-(4-Chlorophenethyl)-4-methylaniline

Cat. No. B1385331
CAS RN: 1040688-89-8
M. Wt: 245.74 g/mol
InChI Key: XSCKVULEQJONOE-UHFFFAOYSA-N
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Description

“N-(4-Chlorophenethyl)-4-methylaniline” is a compound that contains an aniline group (a benzene ring attached to an amine group), a chlorophenethyl group (a benzene ring with a chlorine atom and an ethyl group), and a methyl group attached to the aniline nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 4-chlorophenethyl bromide with 4-methylaniline in the presence of a base. This is a type of nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of two benzene rings connected by an ethyl chain with a nitrogen atom. One of the benzene rings would have a chlorine atom, and the nitrogen atom would have a methyl group attached .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For instance, the aromatic rings could undergo electrophilic aromatic substitution reactions. The amine group could be acylated or alkylated. The chlorine atom could be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. For instance, it would likely be a solid at room temperature. It would be soluble in organic solvents due to the presence of the aromatic rings .

Scientific Research Applications

Ultrasonic and Spectroscopic Analysis

N-(4-Chlorophenethyl)-4-methylaniline and its derivatives have been subjects in the study of hydrogen-bonded complexes. Ultrasonic and spectroscopic studies highlight the interactions between aromatic ketones and secondary amines, revealing insights into solute-solute interactions and the formation of hydrogen-bonded complexes. These studies provide a deeper understanding of the structural influences and functional groups in the formation and stability of these complexes (Kumar et al., 2011).

Antioxidant Activity

Research has shown that derivatives of this compound, specifically novel oxime compounds, exhibit significant antioxidant activities. These derivatives demonstrate their potential in scavenging oxidative stress conditions, showcasing their potential in pharmaceutical applications (Topçu et al., 2021).

Fluorescent Sensors

This compound derivatives have been used in the development of fluorescent sensors, specifically for detecting Zn2+ ions. The synthesis and characterization of these compounds reveal their potential in biological applications, owing to their suitable excitation and emission wavelengths, high quantum yields, and strong fluorescent enhancement upon Zn2+ binding (Burdette et al., 2003).

Spectral Analysis and Ab Initio Calculations

The compound and its analogs have been explored through Fourier transform infrared (FTIR) and FT-Raman spectral analysis. Ab initio and density functional theory (DFT) calculations provide insights into the vibrational assignments, geometries, and normal modes of vibration. This research provides valuable information for understanding the molecular structure and interactions at a detailed level (Arjunan & Mohan, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a drug, it would interact with biological targets in the body. If it’s used as a reactant in a chemical reaction, its reactivity would be determined by the functional groups it contains .

Safety and Hazards

As with any chemical compound, “N-(4-Chlorophenethyl)-4-methylaniline” should be handled with care. It’s important to use appropriate personal protective equipment and follow safety protocols when handling this compound .

Future Directions

The future directions for the study of “N-(4-Chlorophenethyl)-4-methylaniline” would depend on its potential applications. For instance, if it has biological activity, it could be studied as a potential drug. If it has unique chemical reactivity, it could be used to develop new synthetic methods .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-12-2-8-15(9-3-12)17-11-10-13-4-6-14(16)7-5-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCKVULEQJONOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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